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Introduction

Hepatobiliary scintigraphy, specifically using Technetium-99m (Tc-99m) Disofenin, is a
cornerstone in the diagnosis of acute cholecystitis. The core principle of this imaging technique
lies in the intravenous administration of a radiotracer that is taken up by hepatocytes and
subsequently excreted into the biliary system. Visualization of the radiotracer in the common
bile duct, gallbladder, and small intestine indicates a patent biliary system. However, non-
visualization of the gallbladder with excretion into the small intestine can be indicative of cystic
duct obstruction, a hallmark of acute cholecystitis, but can also be seen in other conditions.

To enhance the specificity of this diagnostic test and to shorten the imaging time,
pharmacologic augmentation with morphine is employed.[1][2] Morphine administration helps
to differentiate between true cystic duct obstruction and functional states that can mimic
obstruction.[1] This document provides detailed application notes and protocols for the use of
morphine in conjunction with Disofenin scans.

Principle of Morphine Augmentation

Morphine is an opioid agonist that, among its many effects, causes contraction of the sphincter
of Oddi.[1][3][4] This sphincter is a muscular valve that controls the flow of bile and pancreatic
juice into the duodenum. By constricting the sphincter of Oddi, morphine increases pressure
within the common bile duct.[1][3] This elevated pressure facilitates the flow of the radiotracer-
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laden bile into the gallbladder, provided the cystic duct is patent.[1][3] Therefore, if the
gallbladder visualizes after morphine administration, it rules out acute cholecystitis. Conversely,
persistent non-visualization of the gallbladder after morphine is highly suggestive of a cystic
duct obstruction and, consequently, acute cholecystitis.[5][6]

Data Presentation: Diagnostic Accuracy

The use of morphine augmentation significantly improves the diagnostic accuracy of Disofenin
scans for acute cholecystitis. The following table summarizes quantitative data from various
studies.
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Study
Cohort

Sensitivity

Specificity

Positive
Predictive
Value (PPV)

Negative
Predictive
Value (NPV)

Accuracy

Morphine-
Augmented
Group[7]

95%

81%

98%

95%

Conventional
(Delayed
Imaging)[7]

83%

45%

99%

84%

Morphine-
Augmented
Group[5]

99.1%

97.2%

98.3%

Not Reported

Morphine-
Augmented
Group[8]

100%

Not Reported

Not Reported

98%

Conventional
(Delayed
Imaging)[8]

83%

Not Reported

Not Reported

88%

Morphine-
Augmented
Group[9]

85%

Not Reported

Not Reported

Not Reported

Morphine-
Augmented
Group[10]

17%

70%

100%

72%

Note: The study by Chen et al. (2014) reported a high false-positive rate, which is important to

consider in the interpretation of results.[10]

Experimental Protocols

Patient Preparation
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e Fasting: The patient must be fasting for a minimum of 4 to 6 hours prior to the administration
of Tc-99m Disofenin.[2][6] This ensures a baseline state of gallbladder filling.

» Prolonged Fasting: If the patient has been fasting for more than 24 hours, premedication with
sincalide (a cholecystokinin analog) may be considered to empty the gallbladder of viscous
bile that could impair filling.[3] If sincalide is administered, a waiting period of at least 20
minutes should be observed before injecting the radiotracer.[3]

o Opioid Use: A thorough patient history should be taken to document any recent use of
opioids, as these medications can interfere with the test results by causing premature
contraction of the sphincter of Oddi.[6][11] If the patient is on opioids, consultation with the
referring clinician is necessary.[11]

 Allergies: Confirm that the patient has no known allergy to morphine.[11]

¢ Informed Consent: Obtain informed consent from the patient after explaining the procedure,
including the administration of a radioactive tracer and morphine.

Imaging Protocol

o Radiopharmaceutical Administration:

o Administer approximately 185 MBq (5 mCi) of Tc-99m Disofenin intravenously.[2][5] The
dose may be adjusted based on the patient's total bilirubin level.[3]

e Initial Imaging:

o Begin dynamic imaging immediately after injection using a large-field-of-view gamma
camera fitted with a low-energy, parallel-hole collimator.[2]

o Acquire anterior view dynamic images for the first 30-60 minutes.[2]
o Follow with static anterior images at regular intervals until 60 minutes post-injection.[2]
e Morphine Augmentation (if required):

o Indication: If the gallbladder is not visualized by 40-60 minutes, but there is visualization of
the common bile duct and radiotracer activity in the small bowel, morphine augmentation
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is indicated.[5][6]

o Dosage: Administer morphine sulfate intravenously at a dose of 0.04 mg/kg.[5][6][11] A
common practice is a slow push over 2-3 minutes.[2][11]

o Booster Dose: In cases of rapid biliary-to-bowel transit, a booster dose of 74-111 MBq (2—
3 mCi) of Tc-99m Disofenin may be administered just before the morphine injection to
ensure sufficient radiotracer activity in the liver.[2]

» Post-Morphine Imaging:

o Continue imaging for an additional 30 minutes after morphine administration.[5][6]

Image Interpretation

¢ Normal Study: Visualization of the gallbladder within 60 minutes of radiotracer injection.

o Acute Cholecystitis: Non-visualization of the gallbladder up to 30 minutes after morphine
administration.[5][6]

o Chronic Cholecystitis or Other Biliary Pathology: Delayed visualization of the gallbladder
(i.e., visualization only after morphine administration).[6]

Visualizations
Signaling Pathway of Morphine on the Sphincter of Oddi
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Caption: Morphine's mechanism of action on the sphincter of Oddi.
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Experimental Workflow for Morphine-Augmented
Disofenin Scan
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Caption: Workflow of a morphine-augmented Disofenin scan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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